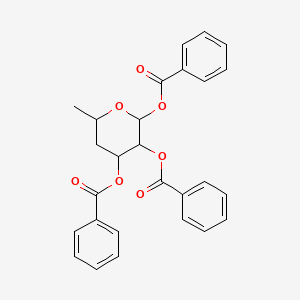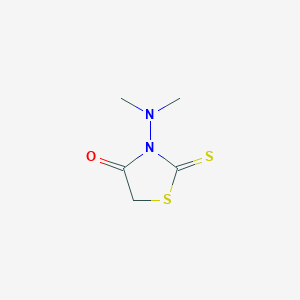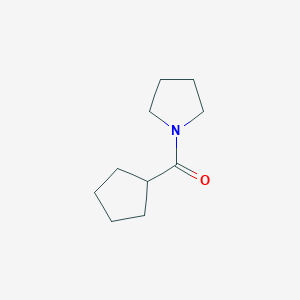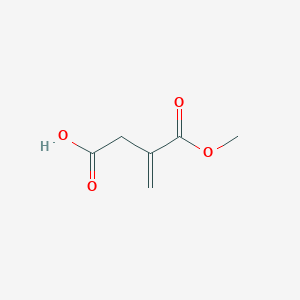![molecular formula C10H14N4O B1636787 3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol CAS No. 832737-20-9](/img/structure/B1636787.png)
3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol
Overview
Description
3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol is a heterocyclic compound that features a triazolopyrimidine core.
Preparation Methods
The synthesis of 3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good yields and functional group tolerance . Another method involves the reaction of amidourea hydrochloride with formyl acid, followed by nitration, reduction, and cyclization steps to form the triazolopyrimidine core .
Chemical Reactions Analysis
3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Research: It serves as a ligand in coordination chemistry, forming complexes with metal ions that have potential antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the synthesis of other heterocyclic compounds, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses . Additionally, it inhibits enzymes such as JAK1 and JAK2, which play roles in signal transduction pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar compounds to 3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol include:
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound shares the triazolopyrimidine core but lacks the propanol side chain.
2-Hydroxy-5,7-dimethyl-1,2,4-triazolopyrimidine: This compound has a hydroxyl group instead of the propanol side chain.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-b]pyridine: This compound features a similar triazole ring but with different substituents and ring fusion.
Properties
IUPAC Name |
3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-7-6-8(2)14-10(11-7)12-9(13-14)4-3-5-15/h6,15H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSUEZTWRUXEHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)CCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701205949 | |
| Record name | 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701205949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824733 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
832737-20-9 | |
| Record name | 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701205949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1636713.png)



![N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfinamide](/img/structure/B1636740.png)





![1-[(2,6-dimethylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1636754.png)



